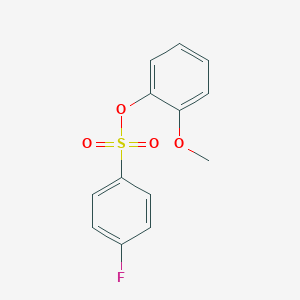
(2-Methoxyphenyl) 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl) 4-fluorobenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. It is characterized by the presence of a fluorine atom on the benzene ring and a methoxy group attached to the phenyl ester. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl) 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methoxyphenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl) 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonothioester derivatives.
Oxidation: Formation of 4-fluorobenzenesulfonic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-methoxyphenol derivatives with alcohol groups.
Scientific Research Applications
(2-Methoxyphenyl) 4-fluorobenzenesulfonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonate esters.
Medicine: Investigated for its potential use in drug development as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl) 4-fluorobenzenesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonate ester group is highly reactive and can form stable adducts with amino, thiol, and hydroxyl groups on proteins and other biomolecules. This reactivity makes it useful for modifying the structure and function of target molecules in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonic acid 2-methoxyphenyl ester
- 4-Bromobenzenesulfonic acid 2-methoxyphenyl ester
- 4-Iodobenzenesulfonic acid 2-methoxyphenyl ester
Comparison
(2-Methoxyphenyl) 4-fluorobenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom increases the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C13H11FO4S |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2-methoxyphenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C13H11FO4S/c1-17-12-4-2-3-5-13(12)18-19(15,16)11-8-6-10(14)7-9-11/h2-9H,1H3 |
InChI Key |
BHAYGAJJCCOSOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethylbutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B310476.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B310477.png)






![Ethyl 3-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B310488.png)




![Butyl 4-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B310498.png)
